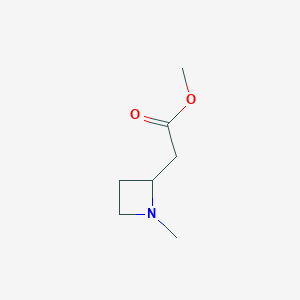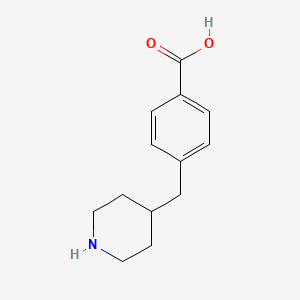![molecular formula C15H13NO2S B12866587 [4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12866587.png)
[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] acetonitrile: is an organic compound characterized by the presence of a biphenyl structure substituted with a methylsulfonyl group and an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] acetonitrile typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, where a suitable sulfonyl chloride reacts with the biphenyl compound in the presence of a base.
Addition of Acetonitrile Group:
Industrial Production Methods: Industrial production of [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] acetonitrile follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The biphenyl core allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) are commonly employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biology:
Biochemical Probes: The compound can serve as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine:
Drug Development: It is explored as a potential scaffold for the development of new therapeutic agents targeting specific biological pathways.
Industry:
Polymer Production: The compound is used in the synthesis of specialty polymers with unique mechanical and thermal properties.
作用機序
The mechanism by which [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] acetonitrile exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds:
- [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] methanol
- [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] chloride
- [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] bromide
Comparison:
- [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct reactivity and potential applications compared to its analogs with different substituents.
- The acetonitrile group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C15H13NO2S |
|---|---|
分子量 |
271.3 g/mol |
IUPAC名 |
2-[4-(4-methylsulfonylphenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H13NO2S/c1-19(17,18)15-8-6-14(7-9-15)13-4-2-12(3-5-13)10-11-16/h2-9H,10H2,1H3 |
InChIキー |
MJECLNKKLCGQHT-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromobenzo[d]oxazole-5-sulfonamide](/img/structure/B12866523.png)

![2-(2-Aminobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12866565.png)

![2-(Chloromethyl)-7-iodobenzo[d]oxazole](/img/structure/B12866579.png)

